

Application Notes and Protocols for Decanoyl-RVKR-CMK in Cell Culture

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Compound of Interest

Compound Name: Decanoyl-RVKR-CMK

Cat. No.: B607572

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of subtilisin/kexin-like proprotein convertases (PCs).[1][2][3][4] This family of serine endoproteases, which includes furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, is crucial for the post-translational maturation of a wide array of precursor proteins.[2][5] PCs cleave proproteins at specific basic amino acid recognition sites to generate biologically active proteins, such as hormones, growth factors, receptors, and viral envelope glycoproteins.[2] By inhibiting these enzymes, **Decanoyl-RVKR-CMK** serves as a valuable tool for investigating the roles of proprotein convertases in various physiological and pathological processes, including viral infection, cancer progression, and neuroendocrine function.[2][6]

Mechanism of Action

Decanoyl-RVKR-CMK is a modified peptide that acts as a competitive inhibitor of proprotein convertases.[1][7] The RVKR sequence mimics the consensus cleavage site for many PCs, allowing the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates the active site histidine residue, leading to the inactivation of the enzyme. Its cell-permeable nature allows it to effectively inhibit intracellular PCs located in the secretory pathway.[1][2][3][4]

Applications

- Antiviral Research: **Decanoyl-RVKR-CMK** has been demonstrated to inhibit the replication of a variety of viruses by preventing the proteolytic cleavage and activation of their envelope glycoproteins. This includes flaviviruses (Zika, Japanese encephalitis virus), coronaviruses (SARS-CoV-2), and retroviruses (HIV).[1][2][3][7]
- Cancer Biology: Proprotein convertases are often overexpressed in tumors and are involved in the activation of growth factors and metalloproteinases that promote tumor growth and metastasis. **Decanoyl-RVKR-CMK** can be used to study the role of PCs in these processes. [6]
- Neurobiology: This inhibitor has been used to block the regulated secretion of neuronal polypeptides, such as VGF, in PC12 cells, aiding in the study of neuropeptide processing and function.[5]
- Cardiovascular Research: It has been shown to abolish the processing of proendothelin-1 (proET-1) in endothelial cells.[5]

Quantitative Data

The effective concentration of **Decanoyl-RVKR-CMK** can vary depending on the cell line, the specific proprotein convertase being targeted, and the experimental endpoint. The following table summarizes some reported concentrations and IC50 values.

Application/Cell Line	Target Organism/Process	Concentration / IC50	Reference
Plaque Reduction Assay	SARS-CoV-2 Viral Entry	IC50 = 57 nM	[8]
Vero & C6/36 Cells	Zika Virus (ZIKV) & Japanese Encephalitis Virus (JEV) Inhibition	100 µM	[1][9]
HeLaCD4 Cells	HIV-1 & HIV-2 Replication Inhibition	35-70 µM	[10]
RSV-infected Vero Cells	F-protein processing inhibition	Effective at various concentrations	[11]

Experimental Protocols

This section provides a general protocol for the use of **Decanoyl-RVKR-CMK** in a typical cell culture experiment to assess its effect on protein processing or viral replication.

1. Reagent Preparation

- **Decanoyl-RVKR-CMK** Stock Solution:
 - **Decanoyl-RVKR-CMK** is soluble in water (up to 1 mg/ml) or DMSO. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO to enhance cell permeability and minimize aqueous degradation.
 - To prepare a 10 mM stock solution in DMSO: Dissolve 1 mg of **Decanoyl-RVKR-CMK** (MW: 744.42 g/mol) in 134.3 μ L of sterile DMSO.
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[10\]](#)

2. Cell Culture and Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental design. As an example, we will describe a protocol for treating Vero cells.

- Cell Seeding:
 - Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Seed the cells in the desired culture vessel (e.g., 6-well plate, 24-well plate) at a density that will result in 70-80% confluency at the time of treatment.
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Inhibitor Treatment (Example for antiviral assay):

- The timing of inhibitor addition is critical and depends on the experimental question. For studying the effect on viral entry and replication, a "time-of-addition" experiment is often performed.[9]
 - Pre-treatment: Remove the culture medium and add fresh medium containing the desired final concentration of **Decanoyl-RVKR-CMK**. Incubate for 1-2 hours before infection.
 - Co-treatment: Add the inhibitor at the same time as the viral inoculum.
 - Post-treatment: Add the inhibitor at various time points after infection to determine at which stage of the viral life cycle it is effective.[1][9]
- Dilute the **Decanoyl-RVKR-CMK** stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 10 μM , 25 μM , 50 μM , 100 μM).
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
- Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
- Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

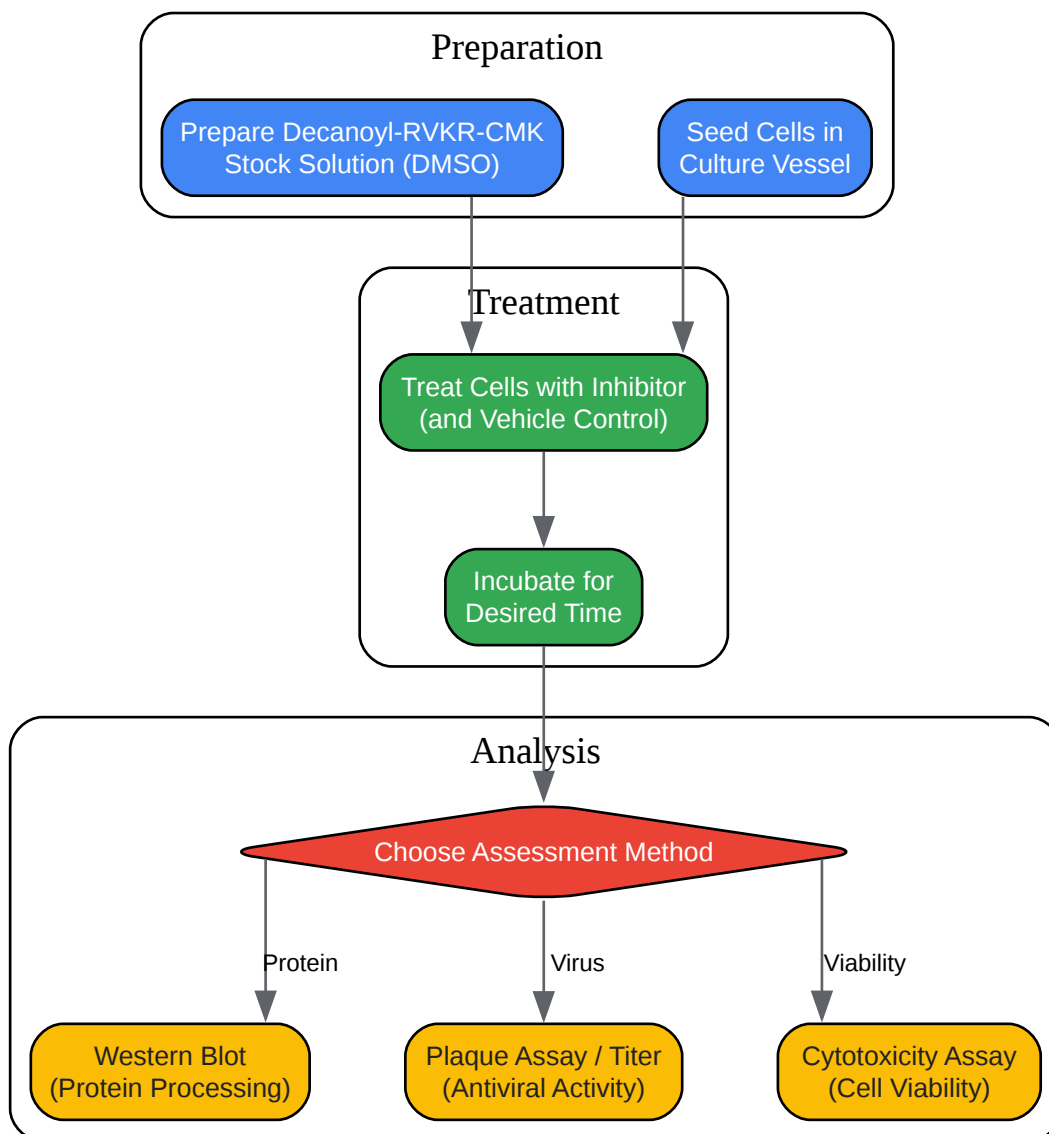
3. Assessment of Inhibitor Effect

The method of assessment will depend on the specific research question.

- Western Blot Analysis (for protein processing):
 - After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

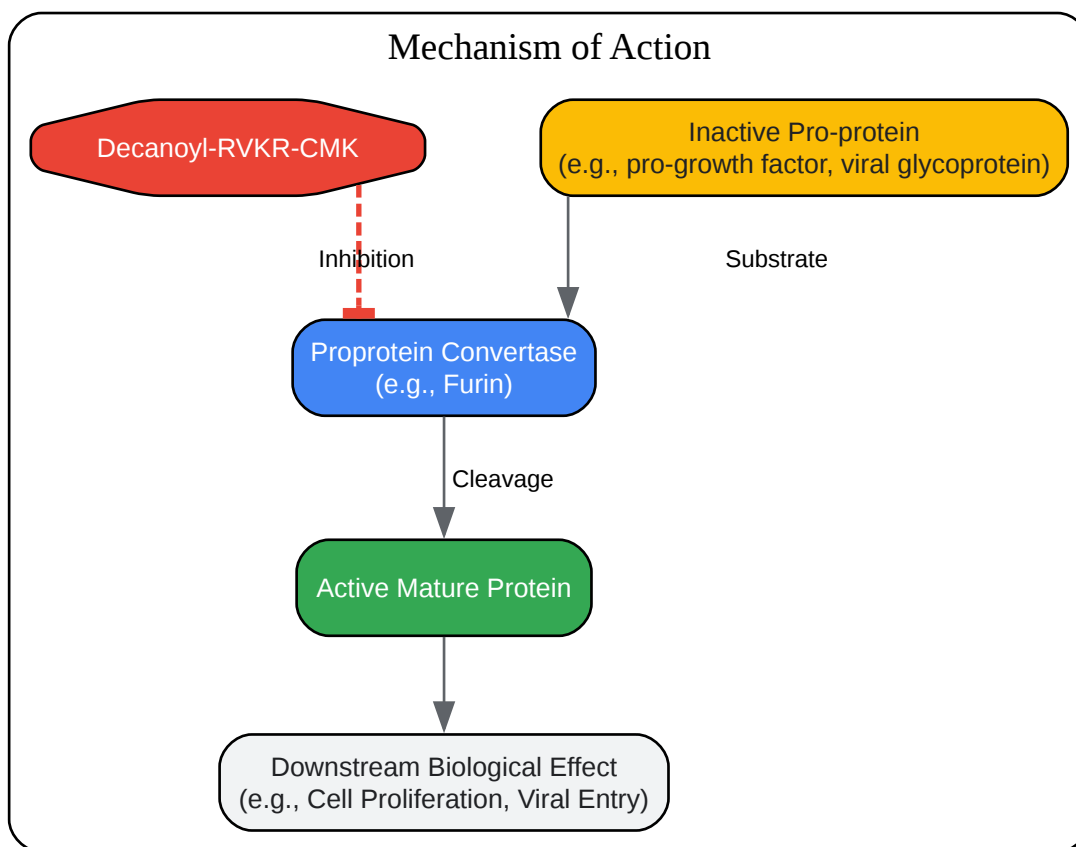
- Probe the membrane with primary antibodies specific for the precursor and mature forms of the protein of interest.
- Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence. A successful inhibition will result in an accumulation of the precursor form and a reduction of the mature form of the protein.[1][9]
- Plaque Assay or Viral Titer Assay (for antiviral activity):
 - Collect the cell culture supernatant at the end of the experiment.
 - Perform serial dilutions of the supernatant and use them to infect a fresh monolayer of susceptible cells.
 - After an appropriate incubation period, fix and stain the cells to visualize and count the plaques (zones of cell death).
 - A reduction in the number of plaques in the inhibitor-treated samples compared to the control indicates antiviral activity.[1][9]
- Cytotoxicity Assay:
 - It is essential to determine the cytotoxicity of **Decanoyl-RVKR-CMK** on the specific cell line being used to ensure that the observed effects are not due to cell death.
 - Treat cells with a range of concentrations of the inhibitor.
 - Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or Trypan Blue exclusion.[1]

Visualizations



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Caption: Experimental workflow for using **Decanoyl-RVCR-CMK** in cell culture.



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Caption: Mechanism of action of **Decanoyl-RVKR-CMK**.

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